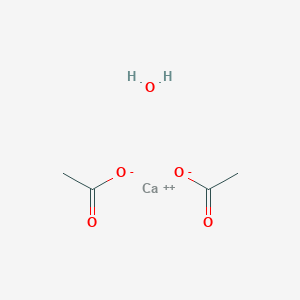

Calcium acetate monohydrate

Overview

Description

Calcium acetate monohydrate is a calcium salt of acetic acid . It has the formula Ca(C2H3O2)2.H2O . Its standard name is calcium acetate, while calcium ethanoate is the systematic name . The anhydrous form is very hygroscopic; therefore the monohydrate (Ca(CH3COO)2•H2O) is the common form .

Synthesis Analysis

Calcium acetate can be prepared by soaking calcium carbonate (found in eggshells, or in common carbonate rocks such as limestone or marble) or hydrated lime in vinegar . The reaction is as follows:Molecular Structure Analysis

The structure of calcium acetate monohydrate is triclinic . The molecular weight of calcium acetate monohydrate is 176.181 g/mol .Chemical Reactions Analysis

The endothermal dehydration of calcium acetate monohydrate occurs giving rise to the anhydrous salt . This is easily noticed by an endothermal band on DTA curve between 200°C and 250°C .Physical And Chemical Properties Analysis

Calcium acetate monohydrate is a white solid that is hygroscopic . It has a slight odor of acetic acid . It has a density of 1.509 g/cm^3 . Its melting point is 160 °C . It is soluble in water and slightly soluble in methanol and hydrazine, but insoluble in acetone, ethanol, and benzene .Scientific Research Applications

Food Science and Technology

- Application : Calcium acetate monohydrate and calcium hydrogen phosphate anhydrous of food-grade additive purity, as well as corresponding eggshell membranes as a valuable by-product, has been produced from eggshell waste .

- Method : Chemical transformation of 100 g of eggshell waste with 10% (w/v) acetic acid resulted in 111.41 ± 2.13 g of calcium acetate monohydrate and 2.90 ± 0.14 g of eggshell membranes, with a chemical yield in calcium acetate monohydrate of 79.16 ± 1.98% .

- Results : The transformation of eggshell waste into calcium acetate monohydrate and calcium hydrogen phosphate, both of high purity, as well as corresponding eggshell membranes as valuable by-products, were produced .

Environmental Science

- Application : Calcium acetate was prepared using waste scallop shell as a raw material .

- Method : The waste scallop shells were transformed to calcium acetate compounds by reactions with four acetic acid concentrations at ambient temperature until the completely dried powder is obtained .

- Results : The maximum yield of 87% with short reaction time at a low temperature was observed in the reaction of 60%w/w acetic acid with scallop shells .

Material Science

- Application : Calcium acetate is used as a calcium source in the preparation of calcium hydroxyapatite by sol–gel synthesis .

Carbon Capture

- Application : Calcium acetate is used as a precursor in the synthesis of calcium oxide sorbent used in capturing CO2 .

Catalyst Synthesis

- Application : Calcium acetate is used as a precursor salt in the synthesis of CaO/γ-Al2O3 (calcium oxide/aluminium oxide) heterogeneous base catalysts .

Medical Science

- Application : In kidney disease, blood levels of phosphate may rise (called hyperphosphatemia) leading to bone problems. Calcium acetate binds phosphate in the diet to lower blood phosphate levels .

Water Treatment

Food Additive

- Application : Calcium acetate is used as a food additive, as a stabilizer, buffer and sequestrant, mainly in candy products .

Corrosion Inhibitor

Lubricant Manufacturing

Resin Stabilizer

Anti-mold Agent in Bakery Goods

Precipitation of Oxalates

Control of Phosphate Levels in Blood

- Application : It is used to control the phosphate levels in blood, thereby controlling the bone problems .

Neutralization of Fluoride in Water

Food Additive in Candy Products

Food Additive in Tofu

Future Directions

The development of innovative transformation techniques for various wastes generated by the agri-food industry is one of the goals of sustainable waste management oriented toward a “zero-waste” approach . This includes the production of bulk and fine chemicals, bioactive compounds, enzymes, and functional materials from various waste . The present research shows the possibility of the production of value-added products from eggshell waste using chemical transformation by acetic and o-phosphoric acid at a laboratory scale level .

properties

IUPAC Name |

calcium;diacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ca.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKKWWCELHKGKB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074257 | |

| Record name | Calcium acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Calcium acetate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium acetate monohydrate | |

CAS RN |

5743-26-0 | |

| Record name | Calcium acetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005743260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium acetate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid, calcium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.201 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM ACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZA48GIM5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

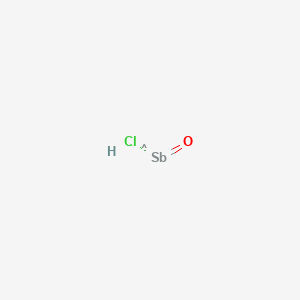

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

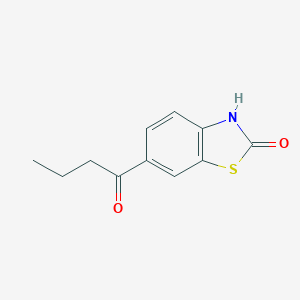

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-5-amino-7-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B147861.png)